3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpiperidine with propargyl bromide under basic conditions to form the corresponding propargyl derivative. This intermediate is then subjected to oxidation to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the piperidine ring.
Uniqueness
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid is unique due to its combination of a piperidine ring and a propynoic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h8H,4-7H2,1H3,(H,11,12) |
InChI Key |
HZHZVNYOTVNAMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C#CC(=O)O |
Origin of Product |
United States |
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